molecular formula C30H50O5 B1253123 (1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5R)-5-(2-Hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol

(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5R)-5-(2-Hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol

Cat. No. B1253123
M. Wt: 490.7 g/mol
InChI Key: WENNXORDXYGDTP-LTTAEMHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 13943288 is a natural product found in Astragalus pycnocephalus with data available.

Scientific Research Applications

Chemical Synthesis and Molecular Structure

  • A study by Mosimann and Vogel (2000) discusses the epoxidation of specific cations leading to the formation of oxetane and 2-oxabicyclo[2.2.2]octane systems, which are crucial in understanding the behavior of complex molecular structures in synthetic chemistry (Mosimann & Vogel, 2000).
  • Ding et al. (2010) isolated phenylpropanoyl 2,7-anhydro-3-deoxy-2-octulosonic acid derivatives from Conyza canadensis (horseweed), showcasing the extraction and identification of complex molecules from natural sources (Ding et al., 2010).

Advanced Chemical Reactions and Applications

  • Marchionni and Vogel (2001) developed a non-iterative method for the asymmetric synthesis of long-chain and polycyclic polypropanoate fragments, providing insights into advanced synthetic methodologies for complex molecules (Marchionni & Vogel, 2001).
  • Cheng et al. (2002) reported the isolation of new compounds from the stem wood of Machilus zuihoensis, including novel lactones and sesquiterpenes, demonstrating the chemical diversity and potential applications of natural products in pharmaceuticals (Cheng et al., 2002).

Bioactive Compounds and Biological Activity

  • Song et al. (2006) isolated minor sesquiterpenes with new carbon skeletons from the brown alga Dictyopteris divaricata, highlighting the potential of marine natural products in drug discovery and the complexity of naturally occurring chemical structures (Song et al., 2006).

properties

Product Name

(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5R)-5-(2-Hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol

Molecular Formula

C30H50O5

Molecular Weight

490.7 g/mol

IUPAC Name

(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol

InChI

InChI=1S/C30H50O5/c1-24(2)20(33)8-11-30-16-29(30)13-12-26(5)23(28(7)10-9-21(35-28)25(3,4)34)18(32)15-27(26,6)19(29)14-17(31)22(24)30/h17-23,31-34H,8-16H2,1-7H3/t17-,18-,19-,20-,21+,22-,23-,26+,27-,28+,29-,30+/m0/s1

InChI Key

WENNXORDXYGDTP-LTTAEMHKSA-N

Isomeric SMILES

C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@@H](O6)C(C)(C)O)C)O)C)O)(C)C)O

Canonical SMILES

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)O)C

synonyms

astramembrangenin
cycloastragenol
cyclogalegigenin
GRN510

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5R)-5-(2-Hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol
Reactant of Route 2
(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5R)-5-(2-Hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol
Reactant of Route 3
(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5R)-5-(2-Hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol
Reactant of Route 4
Reactant of Route 4
(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5R)-5-(2-Hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol
Reactant of Route 5
(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5R)-5-(2-Hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol
Reactant of Route 6
(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5R)-5-(2-Hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol

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